molecular formula C11H11F3O3 B8318309 Benzyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate

Benzyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate

Cat. No.: B8318309
M. Wt: 248.20 g/mol
InChI Key: ZIXXABZSYXRCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate is a useful research compound. Its molecular formula is C11H11F3O3 and its molecular weight is 248.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11F3O3

Molecular Weight

248.20 g/mol

IUPAC Name

benzyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate

InChI

InChI=1S/C11H11F3O3/c1-10(16,11(12,13)14)9(15)17-7-8-5-3-2-4-6-8/h2-6,16H,7H2,1H3

InChI Key

ZIXXABZSYXRCJO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid (0.6 g, 3.80 mmol) was dissolved in MeCN (5 ml). DIPEA (0.663 ml, 3.80 mmol) was added and stirred for 5 min. Benzyl bromide (541 mg, 3.16 mmol) was added and the reaction mixture was stirred at RT for 16 h followed by 70° C. for 16 h. After cooling to RT, the solvent was removed in vacuo and the resulting residue was dissolved in DCM. The mixture was washed with water and the organic portion was separated by means of a phase separator. The solvent was removed in vacuo to afford the title compound.
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.663 mL
Type
reactant
Reaction Step Two
Quantity
541 mg
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.